2-Benzyl-1H-benzimidazole-6-carboxylic acid

Catalog No.
S3310209
CAS No.
162400-17-1
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-1H-benzimidazole-6-carboxylic acid

CAS Number

162400-17-1

Product Name

2-Benzyl-1H-benzimidazole-6-carboxylic acid

IUPAC Name

2-benzyl-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19)

InChI Key

MVYLIYKCQPPISO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O
BBCA is a heterocyclic organic compound with a molecular formula of C19H15N3O2. It was first synthesized by M. Parthasarathi and R. Raghunathan in 2012 through the reaction of 2-aminobenzimidazole and benzylchloride in the presence of sodium hydroxide. BBCA has been studied for its potential applications in the fields of catalysis, materials science, and medicinal chemistry.
BBCA is a white crystalline solid with a melting point of 252-254°C and a boiling point of 595.7°C. It is sparingly soluble in water and slightly soluble in ethanol and dimethyl sulfoxide. Its chemical structure contains an aromatic benzene ring and a benzimidazole ring, which confers its unique properties.
BBCA can be synthesized through various methods, including the reaction of 2-aminobenzimidazole and benzylchloride in the presence of sodium hydroxide, the reaction of 2-nitrobenzimidazole and benzyl bromide in the presence of sodium borohydride, and the reaction of 2-amino-N-(benzyl)-1H-benzimidazole-6-carboxamide and 1,2-dibromoethane in the presence of cesium carbonate. Characterization of BBCA can be performed using techniques such as NMR spectroscopy, infrared spectroscopy, and X-ray crystallography.
Several analytical methods have been developed to detect and quantify BBCA, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible spectroscopy (UV-Vis).
BBCA has demonstrated potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. In vitro studies have shown that BBCA inhibits the growth of human breast cancer cells and induces cell death through the apoptotic pathway.
Limited studies have been conducted on the toxicity and safety of BBCA in scientific experiments. However, a study on the toxicity of 2-substituted benzimidazoles in zebrafish embryos found that BBCA was non-toxic at concentrations of up to 50 μM.
BBCA has potential applications in various fields of research and industry, including catalysis, materials science, and medicinal chemistry. In catalysis, BBCA has been shown to be an effective catalyst for the synthesis of disubstituted imidazoles. In materials science, BBCA has been incorporated into polymer matrices to create fluorescent materials with potential applications in sensors and imaging. In medicinal chemistry, BBCA has been studied for its potential as a novel anticancer agent.
Current research on BBCA focuses mainly on its potential applications as a catalyst, fluorescent material, and anticancer agent. However, more studies are needed to fully characterize its biological properties and toxicity.
BBCA has the potential to make significant contributions to various fields of research and industry. In catalysis, it can be used to synthesize a wide range of organic compounds. In materials science, it can be utilized to create fluorescent materials with unique properties. In medicinal chemistry, it has the potential to become a novel anticancer agent.
Limitations:
The limitations of BBCA include its low solubility in water and limited studies on its toxicity and safety in scientific experiments.
There are several potential future directions for BBCA research, including:
1. Developing new synthetic routes to improve its yield and purity.
2. Investigating its potential as a catalyst for other organic reactions.
3. Exploring its potential as a fluorescent material for imaging and sensing applications.
4. Conducting more comprehensive studies on its biological properties and potential toxicity.
5. Developing new derivatives of BBCA with improved properties for various applications.
6. Evaluating its potential applications in other fields such as agriculture and environmental science.
7. Studying its potential as a precursor for the synthesis of other heterocyclic compounds.
8. Investigating its potential as a drug delivery agent for targeted cancer therapy.
9. Examining its potential as a building block for the synthesis of functional materials.
10. Developing new analytical methods for accurate detection and quantification of BBCA in various matrices.
In conclusion, 2-Benzyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic organic compound with potential applications in various fields of research and industry. It possesses unique physical and chemical properties and has demonstrated potential biological activities. Despite its limitations, there are several potential future directions for BBCA research that could lead to significant advancements in various fields of science and industry.

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2-Benzyl-1H-benzimidazole-6-carboxylic acid

Dates

Modify: 2023-08-19

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